Diisobutyl oxalate

Descripción general

Descripción

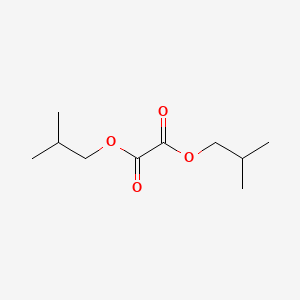

Diisobutyl oxalate, also known as oxalic acid, bis(2-methylpropyl) ester, is an organic compound with the molecular formula C10H18O4. It is a diester of oxalic acid and isobutanol. This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diisobutyl oxalate can be synthesized through the esterification of oxalic acid with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of oxalic acid to this compound.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and isobutanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor and purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Diisobutyl oxalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and isobutanol.

Reduction: this compound can be reduced to produce diisobutyl glycolate using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.

Major Products Formed

Hydrolysis: Oxalic acid and isobutanol.

Reduction: Diisobutyl glycolate.

Substitution: Various substituted oxalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Diisobutyl oxalate serves as a key intermediate in the synthesis of various organic compounds. Its utility arises from its ability to undergo reactions that yield other functional groups or compounds.

- Synthesis of Monoalkyl Oxalates : DBO can be hydrolyzed to form monoalkyl oxalates, which are important building blocks in organic synthesis. Research indicates that selective monohydrolysis of this compound can yield high-purity half-esters under environmentally friendly conditions, utilizing aqueous media and non-toxic co-solvents like THF (tetrahydrofuran) or acetonitrile .

- Oxalate Derivatives : DBO is also used to produce derivatives of oxalic acid through various synthetic routes. For instance, partial hydrolysis or saponification of dialkyl oxalates can yield valuable derivatives with potential applications in pharmaceuticals and agrochemicals .

Solvent Properties

This compound exhibits favorable solvent properties, making it useful in various chemical processes:

- Solvent for Reactions : Its ability to dissolve a wide range of organic compounds allows it to serve as an effective solvent in chemical reactions, particularly those involving sensitive reagents that require mild conditions .

- Extraction Medium : DBO has been explored as a solvent for the extraction of specific compounds from mixtures, which is particularly relevant in analytical chemistry and environmental monitoring .

Environmental Applications

The environmental implications of this compound are significant, particularly concerning its role in pollution studies and toxicology:

- Pollution Studies : DBO has been utilized in studies assessing the presence and behavior of oxalic acid derivatives in atmospheric particles. Its derivatives have been analyzed using gas chromatography-mass spectrometry (GC-MS) to quantify their concentrations in environmental samples .

- Toxicological Assessments : Research indicates that while this compound is less toxic than other organic solvents, its effects on human health and the environment warrant careful assessment. The compound has been linked to potential health risks associated with prolonged exposure or ingestion, emphasizing the need for comprehensive risk assessments .

Case Studies

- Synthesis Efficiency : A study demonstrated the efficient synthesis of monoalkyl oxalates from this compound using selective monohydrolysis techniques. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions .

- Environmental Monitoring : In a case study involving atmospheric chemistry, this compound was detected in particulate matter samples collected from urban environments. The study highlighted its role as a marker for biomass burning emissions and its potential impact on air quality .

- Health Risk Assessment : A health risk assessment report indicated that exposure to this compound through various routes (inhalation, dermal contact) resulted in minor health impacts, underscoring the importance of monitoring its use in consumer products .

Mecanismo De Acción

The mechanism of action of diisobutyl oxalate involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of stable chelate complexes, which can be used to sequester metal ions in various applications.

Comparación Con Compuestos Similares

Diisobutyl oxalate can be compared with other similar compounds such as:

Dimethyl oxalate: Another diester of oxalic acid, but with methanol instead of isobutanol. It has similar chemical properties but different physical properties due to the smaller size of the methyl groups.

Diethyl oxalate: A diester of oxalic acid with ethanol. It has similar reactivity but different solubility and boiling point compared to this compound.

Dibutyl oxalate: A diester of oxalic acid with butanol. It has similar chemical properties but different physical properties due to the larger size of the butyl groups.

This compound is unique due to the presence of isobutyl groups, which provide it with distinct physical properties such as solubility and boiling point, making it suitable for specific applications where other oxalates may not be as effective.

Actividad Biológica

Diisobutyl oxalate (DIBO) is an organic compound with the formula C10H18O4, classified under oxalates, which are known for their biological significance and potential health implications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on human health, and interactions with microorganisms.

This compound is a diester derived from oxalic acid and isobutanol. Its structure can be represented as follows:

This compound has been studied for its application in various industrial processes, but its biological activity raises concerns about its safety and potential health risks.

Oxalate Metabolism in Humans

Humans lack the enzymes necessary to metabolize oxalates effectively, leading to the accumulation of oxalate in the body. This accumulation can result in conditions such as hyperoxaluria and calcium oxalate kidney stones. This compound may contribute to these conditions due to its structure, which can be metabolized into oxalic acid upon hydrolysis in biological systems .

Gut Microbiota Interaction

Certain gut bacteria have been identified as capable of degrading oxalates, including this compound. Notably, Oxalobacter formigenes and various Lactobacillus species have shown proficiency in metabolizing dietary oxalates into less harmful byproducts. These bacteria express specific enzymes such as formyl-CoA transferase and oxalyl-CoA decarboxylase that facilitate this degradation process .

| Bacterial Species | Oxalate Degradation Efficiency |

|---|---|

| Oxalobacter formigenes | High |

| Lactobacillus acidophilus | 48% |

| Bifidobacterium species | Variable |

Kidney Stone Formation

The primary health concern associated with this compound is its potential to contribute to kidney stone formation. The compound can lead to increased urinary oxalate levels, which may precipitate as calcium oxalate crystals. This process is exacerbated by dietary factors and the presence of certain gut bacteria that may influence oxalate metabolism .

Toxicity and Nephrotoxicity

Oxalates are known to have antinutritional effects; they can bind to essential minerals such as calcium, reducing their bioavailability. In severe cases, systemic oxalosis can occur when excess oxalate circulates in the bloodstream, leading to deposits in various organs . The nephrotoxic effects of elevated oxalate levels necessitate further investigation into compounds like this compound.

Case Studies

- Case Study on Hyperoxaluria : A study involving patients with recurrent kidney stones revealed that those with higher dietary intake of oxalates had significantly elevated urinary oxalate levels. The presence of this compound in certain foods was noted as a contributing factor .

- Probiotic Intervention : A clinical trial evaluated the effectiveness of administering Oxalobacter formigenes to patients with hyperoxaluria. Results indicated a reduction in urinary oxalate levels, suggesting that enhancing gut microbiota capable of degrading oxalates could mitigate the risks associated with compounds like this compound .

Propiedades

IUPAC Name |

bis(2-methylpropyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRRTUSXQPXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290220 | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-61-5 | |

| Record name | NSC67394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.